2,4-dichloro-N-(1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
2,4-Dichloro-N-(1,3,4-thiadiazol-2-yl)benzamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 2-amino-1,3,4-thiadiazole in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified by recrystallization from acetonitrile to obtain a high yield of the target compound .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-N-(1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various substituted benzamides, oxidized or reduced thiadiazole derivatives, and Schiff bases .
Scientific Research Applications
2,4-Dichloro-N-(1,3,4-thiadiazol-2-yl)benzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. For example, it can inhibit dihydrofolate reductase by binding to its active site, thereby preventing the enzyme from catalyzing the reduction of dihydrofolate to tetrahydrofolate . This inhibition disrupts the synthesis of nucleotides, leading to the inhibition of cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-N-(5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl)benzamide
- 2,4-Dichloro-N-(5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl)benzamide
- 3,4-Dichloro-1,2,5-thiadiazole
Uniqueness
2,4-Dichloro-N-(1,3,4-thiadiazol-2-yl)benzamide is unique due to its specific substitution pattern on the benzene ring and the thiadiazole moiety. This unique structure imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C9H5Cl2N3OS |
---|---|
Molecular Weight |
274.13 g/mol |
IUPAC Name |
2,4-dichloro-N-(1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C9H5Cl2N3OS/c10-5-1-2-6(7(11)3-5)8(15)13-9-14-12-4-16-9/h1-4H,(H,13,14,15) |
InChI Key |
VDIVXNIYSUGQAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)NC2=NN=CS2 |
Origin of Product |
United States |
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